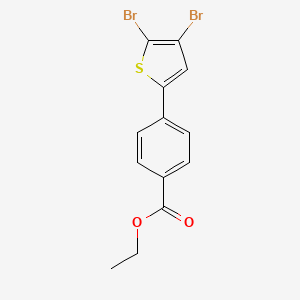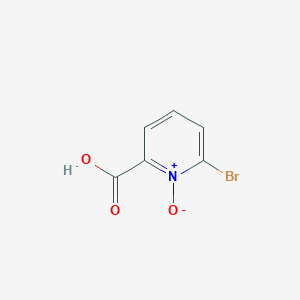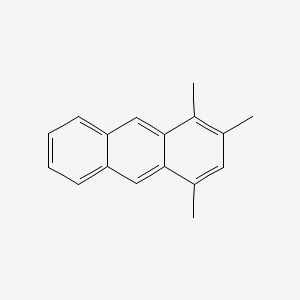
1,2,4-Trimethylanthracene
Descripción general
Descripción
1,2,4-Trimethylanthracene is an organic compound belonging to the anthracene family, characterized by its three fused benzene rings with methyl groups attached at the 1, 2, and 4 positions. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,4-Trimethylanthracene can be synthesized through several methods. One common approach involves the reduction of the corresponding quinone using zinc and acetic acid in boiling pyridine . Another method includes the methylation of anthracene derivatives using methylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation processes, where anthracene is treated with methylating agents in the presence of catalysts to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4-Trimethylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert quinones back to the parent hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Zinc and acetic acid in boiling pyridine.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Parent hydrocarbon (this compound).
Substitution: Various substituted anthracene derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
1,2,4-Trimethylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying photophysical properties.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices
Mecanismo De Acción
The mechanism by which 1,2,4-Trimethylanthracene exerts its effects is primarily through its interaction with light and its ability to undergo photophysical processes. The compound’s molecular targets include various photoreceptors and chromophores, and its pathways involve energy transfer and fluorescence emission.
Comparación Con Compuestos Similares
- 1,2,3-Trimethylanthracene
- 1,3,5-Trimethylanthracene
- 9,10-Dimethylanthracene
Uniqueness: 1,2,4-Trimethylanthracene is unique due to its specific substitution pattern, which influences its photophysical properties and reactivity. Compared to other trimethylanthracenes, it exhibits distinct fluorescence characteristics and reactivity patterns, making it particularly useful in specific applications such as OLEDs and biological imaging .
Propiedades
IUPAC Name |
1,2,4-trimethylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-11-8-12(2)16-9-14-6-4-5-7-15(14)10-17(16)13(11)3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSVJVKOCMOLKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=CC3=CC=CC=C3C=C12)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566436 | |
| Record name | 1,2,4-Trimethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20153-28-0 | |
| Record name | 1,2,4-Trimethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


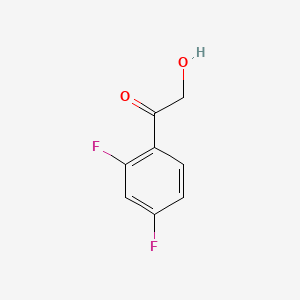

![5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1628084.png)


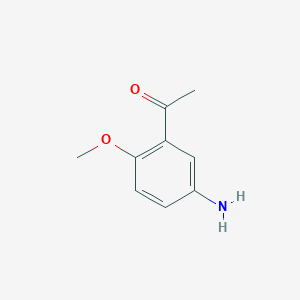
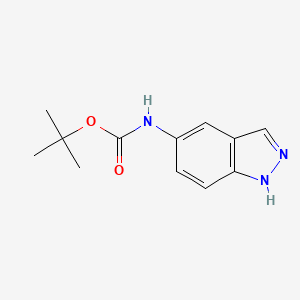
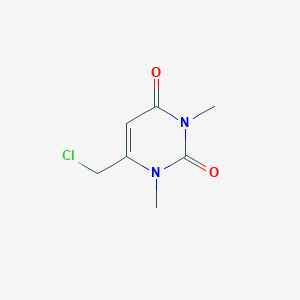
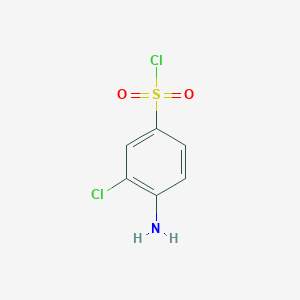
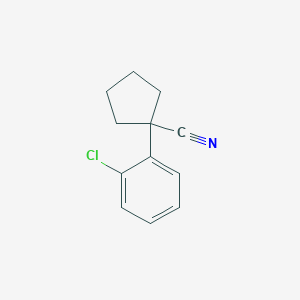

![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B1628097.png)
